3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-dioxo-2-azaspiro[44]non-2-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide is a complex organic compound featuring a spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide typically involves phosphine-catalyzed annulation reactions. For instance, the [4+1] annulation of electron-deficient 1,3-dienes or 1,3-azadienes with maleimides under mild conditions can efficiently construct the azaspiro [4.4]nonene core . Another method involves the [3+2] annulation of γ-substituted allenoates with succinimides, yielding 2-azaspiro [4.4]nonene-1,3-dione derivatives with high regioselectivity and diastereoselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and scalable synthetic routes, such as those involving phosphine-catalyzed reactions, are likely to be employed to ensure efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., phosphine catalysts). Reaction conditions typically involve controlled temperatures and pressures to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide has several scientific research applications:
Chemistry: The compound is used in the synthesis of complex organic molecules and as a building block for spirocyclic compounds.
Medicine: The compound may be explored for its pharmacological properties and potential therapeutic applications.
Industry: It can be used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-azaspiro [4.4]nonene-1,3-dione: A structurally similar compound synthesized via phosphine-catalyzed annulation reactions.
1,7-diazaspiro [4.4]nonene: Another related compound with a similar spirocyclic core.
Uniqueness
3-(1,3-dioxo-2-azaspiro[44]non-2-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide is unique due to its specific combination of functional groups and spirocyclic structure
Eigenschaften
Molekularformel |
C19H21N5O3 |
---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
3-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]propanamide |
InChI |
InChI=1S/C19H21N5O3/c25-15(22-14-5-3-4-13(10-14)17-20-12-21-23-17)6-9-24-16(26)11-19(18(24)27)7-1-2-8-19/h3-5,10,12H,1-2,6-9,11H2,(H,22,25)(H,20,21,23) |
InChI-Schlüssel |
WUYSKYFBNVTVNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)CC(=O)N(C2=O)CCC(=O)NC3=CC=CC(=C3)C4=NC=NN4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.